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molecular formula C10H15NO B1588164 (R)-1-(4-Methoxyphenyl)propan-2-amine CAS No. 58993-79-6

(R)-1-(4-Methoxyphenyl)propan-2-amine

Cat. No. B1588164
M. Wt: 165.23 g/mol
InChI Key: NEGYEDYHPHMHGK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168412B2

Procedure details

To a flask containing 1.5 g of a substrate 1-(4-methoxyphenyl)-2-propanone, 4.94 g of D-glucose, 6.1 mg of NAD+, 4.88 g of D-alanine, and 4.0 mg of pyridoxal phosphate, 30 ml of a culture fluid of the E. coli HB101 (pNTASPAG), obtained in Example 11, which expresses TAS, PALDH, and GDH were added. The resultant product was stirred at 30° C. while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. During the reaction, the reaction liquid was sampled. From the sample, 1-(4-methoxyphenyl)-2-aminopropane was extracted by the addition of ethyl acetate after basifying the sample with 6 N aqueous solution of sodium hydroxide. The amount of 1-(4-methoxyphenyl)-2-aminopropane produced was measured by analyzing 1-(4-methoxyphenyl)-2-aminopropane under the following HPLC conditions. Further, by the law of the art, 1-(4-methoxyphenyl)-2-aminopropane thus obtained was acted on by 3,5-dinitrobenzyl chloride to form a dinitrobenzyl derivative. After that, the dinitrobenzyl derivative was analyzed under the following HPLC conditions, whereby the optical purity thereof was measured.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
6.1 mg
Type
reactant
Reaction Step One
Name
D-alanine
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-(4-methoxyphenyl)-2-aminopropane

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=O)[CH3:11])=[CH:5][CH:4]=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+:29]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.N[C@@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH2:29])[CH3:11])=[CH:5][CH:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C)=O
Name
Quantity
4.94 g
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
6.1 mg
Type
reactant
Smiles
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
Name
D-alanine
Quantity
4.88 g
Type
reactant
Smiles
N[C@H](C)C(=O)O
Name
Quantity
4 mg
Type
reactant
Smiles
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
Step Two
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(pNTASPAG), obtained in Example 11, which
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
ALIQUOT
Type
ALIQUOT
Details
was sampled
EXTRACTION
Type
EXTRACTION
Details
From the sample, 1-(4-methoxyphenyl)-2-aminopropane was extracted by the addition of ethyl acetate

Outcomes

Product
Name
1-(4-methoxyphenyl)-2-aminopropane
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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